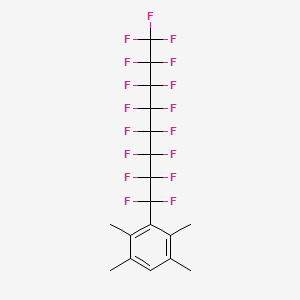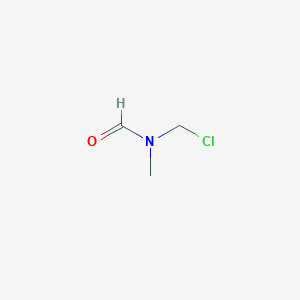silane CAS No. 80631-32-9](/img/structure/B14433845.png)
[(1-Chloro-2,2,3,3-tetramethylcyclopropyl)ethynyl](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Chloro-2,2,3,3-tetramethylcyclopropyl)ethynylsilane is an organosilicon compound with a unique structure that combines a cyclopropyl ring, an ethynyl group, and a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2,2,3,3-tetramethylcyclopropyl)ethynylsilane typically involves the reaction of 1-chloro-2,2,3,3-tetramethylcyclopropylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Chloro-2,2,3,3-tetramethylcyclopropyl)ethynylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., potassium carbonate), nucleophiles (e.g., amines), and electrophiles (e.g., halogens). Reaction conditions typically involve inert atmospheres and controlled temperatures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropyl derivatives, while addition reactions can produce haloalkenes or alkynes.
Wissenschaftliche Forschungsanwendungen
(1-Chloro-2,2,3,3-tetramethylcyclopropyl)ethynylsilane has several scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique structure makes it useful in the design of novel materials with specific properties, such as increased stability or reactivity.
Biological Studies: Researchers use this compound to study the effects of organosilicon compounds on biological systems, including their potential as therapeutic agents.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor for the synthesis of other organosilicon compounds.
Wirkmechanismus
The mechanism of action of (1-Chloro-2,2,3,3-tetramethylcyclopropyl)ethynylsilane involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ethynyl group, which can participate in addition and substitution reactions. The trimethylsilyl group provides stability and can be removed under specific conditions to reveal reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Bromo-2,2,3,3-tetramethylcyclopropyl)ethynyl(trimethyl)silane
- (1-Iodo-2,2,3,3-tetramethylcyclopropyl)ethynyl(trimethyl)silane
- (1-Chloro-2,2,3,3-tetramethylcyclopropyl)ethynyl(trimethyl)germane
Uniqueness
(1-Chloro-2,2,3,3-tetramethylcyclopropyl)ethynylsilane is unique due to the combination of its cyclopropyl ring, ethynyl group, and trimethylsilyl group. This combination imparts specific reactivity and stability characteristics that are not found in similar compounds. The presence of the chlorine atom also allows for further functionalization, making it a versatile building block in organic synthesis.
Eigenschaften
| 80631-32-9 | |
Molekularformel |
C12H21ClSi |
Molekulargewicht |
228.83 g/mol |
IUPAC-Name |
2-(1-chloro-2,2,3,3-tetramethylcyclopropyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H21ClSi/c1-10(2)11(3,4)12(10,13)8-9-14(5,6)7/h1-7H3 |
InChI-Schlüssel |
IQOSNUBNQXMGIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C1(C#C[Si](C)(C)C)Cl)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)






